![molecular formula C13H11F2NOS2 B2777908 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 448199-15-3](/img/structure/B2777908.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C13H11F2NOS2 . It has a molecular weight of 299.359 Da . This compound is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15F2NO4S/c1-23-15-8-11(9-21)2-7-14(15)24-10-16(22)20-12-3-5-13(6-4-12)25-17(18)19/h2-9,17H,10H2,1H3,(H,20,22) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 299.359 Da . More specific physical and chemical properties are not available in the search results.科学的研究の応用
Metabolic Pathways and Genetic Differences
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide, as a compound, shares chemical characteristics with drugs that undergo complex metabolic pathways, including various forms of detoxification and activation within the body. For instance, compounds like Paracetamol (acetaminophen) are metabolized through pathways such as glucuronidation, sulfation, oxidation, and hydroxylation. These processes can reveal significant intersubject and ethnic differences in metabolism, indicating potential susceptibility to toxicity and variation in therapeutic efficacy. Understanding the metabolic pathways of similar compounds can provide insights into how N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide may be processed in biological systems and the importance of genetic factors in its metabolism (Li-zi Zhao & G. Pickering, 2011).
Environmental Protection and Removal Technologies
The environmental impact and removal techniques for contaminants similar to N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide have been extensively studied. Techniques such as adsorption using biochar or other materials demonstrate potential for removing similar compounds from water, thereby reducing environmental pollution. This research indicates the feasibility of using advanced removal technologies to mitigate the environmental presence of such chemicals, emphasizing the role of chemical interactions like π-π interactions, hydrogen bonds, and electrostatic interaction in the adsorption process (C. Igwegbe et al., 2021).
Degradation and Environmental Fate
Investigations into the degradation of polyfluoroalkyl chemicals provide a framework for understanding the environmental fate of compounds with similar chemical structures, including N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide. These studies highlight the challenges in detecting precursor chemicals in environmental samples and the importance of understanding the biodegradation pathways, half-lives, and potential for forming more toxic degradation products. Such research underscores the need for comprehensive environmental monitoring and ecotoxicological assessment of these chemicals to confidently evaluate their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Pharmaceutical and Therapeutic Research
In the pharmaceutical domain, the structural motif found in N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide is explored for its potential therapeutic applications. Compounds featuring sulfonamide or thiophene groups have been investigated for various therapeutic purposes, ranging from anti-inflammatory and antimicrobial activities to potential anticancer properties. This highlights the significance of understanding the molecular interactions and biological activities of such compounds, paving the way for the development of new drugs and therapeutic strategies (F. Carta, A. Scozzafava, & C. Supuran, 2012).
特性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS2/c14-13(15)19-10-5-3-9(4-6-10)16-12(17)8-11-2-1-7-18-11/h1-7,13H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENRYWFSYFNNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

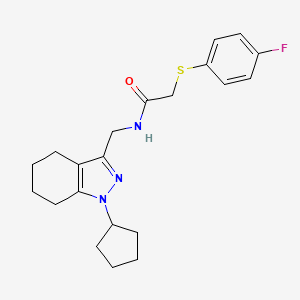

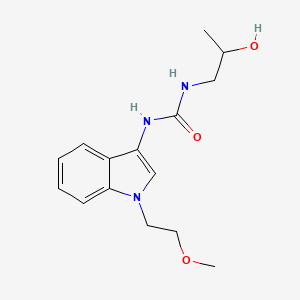
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)
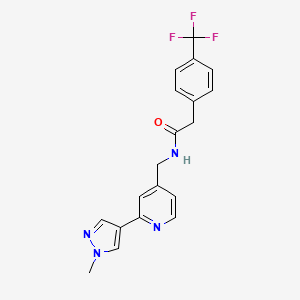
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)
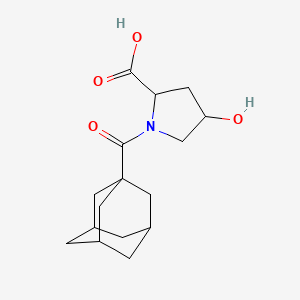
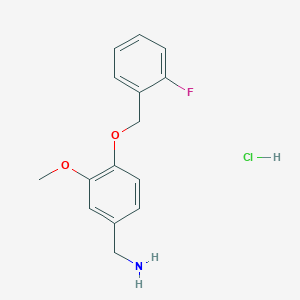
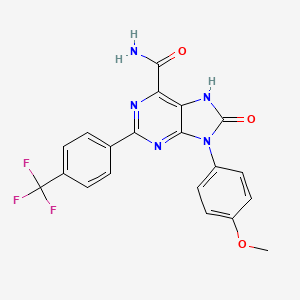
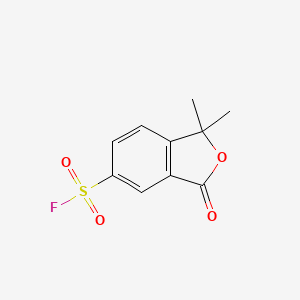
![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
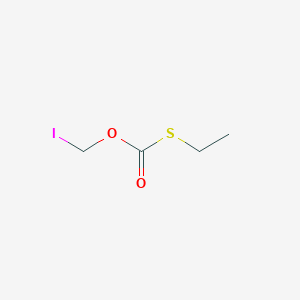
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)